L-天冬氨酸,N-L-鸟氨酰-

描述

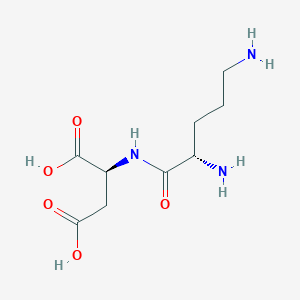

“L-Aspartic acid, N-L-ornithyl-” is a compound that combines the amino acids L-aspartic acid and L-ornithine . L-Aspartic acid is a non-essential amino acid that is involved in the energy cycle of the body . L-Ornithine, on the other hand, is a non-proteinogenic α-amino acid that plays a role in the urea cycle . The compound is primarily used in the management of hepatic encephalopathy .

Synthesis Analysis

L-Aspartic acid can be industrially manufactured using an enzymatic process with the aspartase enzyme . A biocatalytic enantioselective hydroamination process has been reported for the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .

Chemical Reactions Analysis

L-Aspartic acid is involved in nitrogen metabolism via its inter-conversion to oxaloacetate . L-Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea .

科学研究应用

工业用途

L-天冬氨酸在食品、饮料、制药、化妆品和农业行业有着广泛的应用 . 它被用作功能性食品和饮料中的营养补充剂 . 其主要用途是与氨基酸苯丙氨酸结合,共同构成阿斯巴甜,一种人工甜味剂 .

健康和临床应用

L-天冬氨酸用于增强免疫功能,并作为对抗抑郁症的天然药物 . 它能够帮助能量产生、抵抗疲劳、RNA和DNA合成以及肝脏解毒,使其在临床应用中得到广泛应用 .

制药生产

L-天冬氨酸作为药物和有机化学品生产中的中间体底物,是活性药物成分的构建单元 .

化妆品应用

L-天冬氨酸的衍生物,如乙酰天冬氨酸,被用作抗衰老化妆品中的活性成分,针对皱纹、提升肌肤和紧致度 .

生物合成

L-天冬氨酸由基因工程改造的大肠杆菌菌株生物合成 . 该过程利用玉米浆(一种工业副产品)作为主要的培养基 .

代谢过程

L-天冬氨酸参与各种代谢过程。 它用于蛋白质和核苷酸合成、糖异生、尿素和嘌呤核苷酸循环以及神经递质传递 . 它还通过苹果酸-天冬氨酸穿梭维持NADH传递到线粒体和氧化还原平衡 .

作用机制

Target of Action

The primary targets of L-Aspartic acid, N-L-ornithyl-, also known as L-Ornithine-L-aspartate (LOLA), are the liver, kidney, and muscle . These organs play a significant role in the urea cycle, which is crucial for the metabolism of L-Aspartic acid, N-L-ornithyl- .

Mode of Action

L-Aspartic acid, N-L-ornithyl- interacts with its targets primarily through the urea cycle . Both L-ornithine and L-aspartate, the constituent amino acids of L-Aspartic acid, N-L-ornithyl-, enter the urea cycle and help to produce glutamine and urea, thereby reducing the levels of ambient ammonia .

Biochemical Pathways

L-Aspartic acid, N-L-ornithyl- affects the urea cycle and the glutamine synthetic pathway . These pathways are essential for the detoxification of ammonia, a byproduct of protein metabolism. L-Aspartic acid, N-L-ornithyl- helps to convert ammonia into less toxic substances like urea and glutamine, which can be safely excreted from the body .

Pharmacokinetics

The pharmacokinetics of L-Aspartic acid, N-L-ornithyl- involves its absorption, distribution, metabolism, and excretion (ADME). L-Aspartic acid, N-L-ornithyl- is readily absorbed and metabolized. Its impact on healthy brain energy metabolism is minimal due to systemic clearance and the blood-brain barrier .

Result of Action

The primary result of the action of L-Aspartic acid, N-L-ornithyl- is the reduction of circulating ammonia levels . This leads to improvements in mental state in patients with hepatic encephalopathy, a condition characterized by confusion and altered level of consciousness due to liver failure .

Action Environment

The action, efficacy, and stability of L-Aspartic acid, N-L-ornithyl- can be influenced by various environmental factors. For instance, the presence of other amino acids and the pH of the environment can affect the dissociation of L-Aspartic acid, N-L-ornithyl- into its constituent amino acids . Furthermore, the effectiveness of L-Aspartic acid, N-L-ornithyl- can be affected by the overall health status of the liver, kidney, and muscle .

未来方向

The use of L-Aspartic acid and its derivatives has been growing in recent years due to its wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries . Future research could focus on optimizing the synthesis process and exploring new applications for this compound .

生化分析

Biochemical Properties

“L-Aspartic acid, N-L-ornithyl-” is involved in numerous biochemical reactions. Aspartic acid, one of the components of this compound, is a non-essential amino acid discovered by hydrolysis of asparagine . It exists in two isoforms: L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp), with L-Asp being the main form . L-Asp is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate .

Cellular Effects

The effects of “L-Aspartic acid, N-L-ornithyl-” on cells are diverse and significant. L-Asp, for instance, is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission . It also maintains NADH delivery to mitochondria and redox balance .

Molecular Mechanism

“L-Aspartic acid, N-L-ornithyl-” exerts its effects at the molecular level through various mechanisms. For example, L-Asp is transformed to oxaloacetate, which can enter the Kreb’s cycle . It also plays a role in the biosynthesis of the aspartic family of amino acids .

Metabolic Pathways

“L-Aspartic acid, N-L-ornithyl-” is involved in several metabolic pathways. L-Asp, for instance, is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It can also be converted to asparagine .

属性

IUPAC Name |

(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOLRAYANGZVFU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426790 | |

| Record name | L-Aspartic acid, N-L-ornithyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7327-72-2 | |

| Record name | L-Aspartic acid, N-L-ornithyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。